molecular formula C17H15NO7 B11472942 N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11472942
M. Wt: 345.30 g/mol
InChI Key: QRRHDVNMEAGQDX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an amine under specific conditions . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it disrupts the cell cycle and induces programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to its dual benzodioxole structure, which enhances its stability and biological activity. Its ability to modulate microtubule dynamics sets it apart from other similar compounds, making it a promising candidate for further research and development in anticancer therapies.

Properties

Molecular Formula

C17H15NO7

Molecular Weight

345.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H15NO7/c1-20-13-6-10(14(21-2)16-15(13)24-8-25-16)17(19)18-9-3-4-11-12(5-9)23-7-22-11/h3-6H,7-8H2,1-2H3,(H,18,19)

InChI Key

QRRHDVNMEAGQDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC4=C(C=C3)OCO4)OC)OCO2

Origin of Product

United States

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